5-Bromo-4-hydroxypicolinaldehyde
Description
Significance of Pyridine-Based Aldehydes in Contemporary Organic Chemistry Research
Pyridine (B92270) and its derivatives are fundamental scaffolds in a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, can be strategically functionalized to create compounds with specific biological activities or chemical properties.
Pyridine-based aldehydes, such as picolinaldehyde isomers, are particularly valuable synthetic intermediates. The aldehyde group is highly versatile and can participate in a wide range of chemical reactions, including:
Nucleophilic additions: Forming alcohols, imines, and other functional groups.
Wittig-type reactions: Creating carbon-carbon double bonds.
Reductive aminations: Synthesizing substituted amines.
Condensation reactions: Building larger, more complex molecular architectures.
This reactivity makes pyridine aldehydes crucial starting materials for constructing complex molecules and libraries of compounds for drug discovery and other research endeavors.
Rationale for Investigating Halogenated Hydroxypicolinaldehydes
The incorporation of halogen atoms, such as bromine, and hydroxyl groups onto the picolinaldehyde framework significantly enhances its synthetic utility. This strategic functionalization offers several advantages:
Halogenation as a Synthetic Handle: The bromine atom in 5-Bromo-4-hydroxypicolinaldehyde serves as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 5-position of the pyridine ring.
Influence of the Hydroxyl Group: The hydroxyl group at the 4-position imparts distinct electronic properties to the molecule. It can act as a hydrogen bond donor and acceptor, influencing the compound's solubility, crystal packing, and interaction with biological targets. Furthermore, the hydroxyl group can be derivatized, for instance, through etherification or esterification, to further modify the molecule's properties or to act as a protecting group during multi-step syntheses.
The combined presence of the aldehyde, bromo, and hydroxyl functionalities on a single pyridine core creates a multifunctional building block with potential for creating diverse and complex chemical structures.
Scope and Research Focus on this compound
While the broader class of substituted pyridines is well-established, dedicated research focusing specifically on the this compound isomer is still an emerging field. Chemical suppliers have begun to list this compound, identified by CAS Number 1289261-81-9, signaling its availability for research purposes. bldpharm.com For comparison, the isomeric 4-Bromo-5-hydroxypicolinaldehyde is cataloged under CAS Number 1289060-82-7. bldpharm.comambeed.com
The primary research focus for a novel compound like this compound would typically involve:
Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for its preparation.
Characterization: Thoroughly analyzing its structural and physicochemical properties using techniques such as NMR, IR, and mass spectrometry.
Exploration of Reactivity: Investigating the chemical behavior of its functional groups, both individually and in concert.
Application in Synthesis: Utilizing it as a key intermediate in the synthesis of new materials, potential pharmaceutical agents, or agrochemicals.
As a readily functionalizable heterocyclic aldehyde, this compound holds considerable promise as a versatile tool for synthetic chemists aiming to construct novel molecular entities. Due to the nascent stage of its investigation, detailed research findings and reaction-specific data are not yet widely published.
Compound Properties
Below is a table summarizing the basic chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol |
| CAS Number | 1289261-81-9 bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrNO2 |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-8-4(3-9)1-6(5)10/h1-3H,(H,8,10) |
InChI Key |
ZTVLSMIRSDZEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 4 Hydroxypicolinaldehyde
Precursor Synthesis and Bromination Strategies for the Pyridine (B92270) Core
The synthesis of 5-Bromo-4-hydroxypicolinaldehyde typically begins with the construction of a substituted pyridine ring. A common precursor is 4-hydroxypyridine (B47283) (or its tautomer, 4-pyridone), which serves as the foundational structure for subsequent modifications.
The introduction of a bromine atom at the C-5 position of the pyridine ring is a key step. The bromination of 4-pyridone and its derivatives can be complex. Direct bromination of 4-pyridone often leads to the formation of a 3,5-dibromo-4-pyridone, as the monobromo derivative can be more reactive towards bromine under certain pH conditions. cdnsciencepub.comcdnsciencepub.com To achieve selective monobromination at the desired position, careful control of the reaction conditions is essential. One effective strategy involves the direct bromination of 4-pyridone in a strongly buffered aqueous solution at a pH of 4. cdnsciencepub.com
Alternative brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be employed, often in the presence of a radical initiator or under UV light to facilitate the reaction. google.com The choice of solvent and the molar ratio of the brominating agent to the pyridine derivative are critical parameters that must be optimized to maximize the yield of the desired monobrominated product and minimize the formation of side products. google.com
Functional Group Interconversions Leading to the Aldehyde and Hydroxyl Moieties
With the 5-bromo-4-hydroxypyridine core in hand, the next stage involves the introduction of the aldehyde group at the C-2 position. This is a classic example of functional group interconversion, a fundamental concept in organic synthesis. fiveable.mesolubilityofthings.comimperial.ac.uk
One common approach is the oxidation of a pre-existing methyl or hydroxymethyl group at the C-2 position. For instance, if the synthesis starts with a 2-methyl-4-hydroxypyridine derivative, the methyl group can be oxidized to an aldehyde using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation to a carboxylic acid.
Another strategy involves the formylation of the pyridine ring. This can be achieved through various methods, such as the Vilsmeier-Haack reaction, which utilizes a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide. However, the regioselectivity of this reaction on a substituted pyridine ring must be carefully considered.
The hydroxyl group at the C-4 position is often present from the starting material, 4-hydroxypyridine. If a protected hydroxyl group (e.g., a methoxy (B1213986) group) is used during the synthesis to prevent unwanted side reactions, a deprotection step is necessary in the final stages to reveal the free hydroxyl group. researchgate.net
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing reaction conditions is a critical aspect of synthesizing this compound efficiently. This involves a systematic investigation of various parameters to maximize the yield and purity of the final product. High-throughput experimentation (HTE) and design of experiments (DOE) are modern approaches that can accelerate this process. semanticscholar.org
Key parameters that are typically optimized include:
Temperature: Each step of the synthesis will have an optimal temperature range. For instance, bromination reactions may be carried out at low temperatures to control selectivity, while other steps might require heating to proceed at a reasonable rate.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
Solvent: The choice of solvent can significantly influence the reaction rate, yield, and selectivity. Inert solvents are often preferred to avoid participation in the reaction. google.com
Catalyst: If a catalyst is used, its type and loading need to be optimized.
pH: For reactions in aqueous media, such as the bromination of 4-pyridone, controlling the pH is crucial for selectivity. cdnsciencepub.comcdnsciencepub.com
Purification and Characterization Techniques for Synthetic Products
After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, reagents, and side products. Common purification techniques include:
Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals.
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). The crude mixture is loaded onto the column, and a solvent or solvent mixture (the mobile phase) is passed through, eluting the different components at different rates.
Distillation: For liquid products, distillation can be used to separate components based on their boiling points.
Once purified, the identity and purity of this compound are confirmed using a variety of analytical and spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbon atoms and their connectivity. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), aldehyde (-CHO), and carbon-bromine (C-Br) bonds. nih.govresearchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can also be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.netresearchgate.net
Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range and can be used as an indicator of purity.
Computational methods, such as Density Functional Theory (DFT), can also be used to predict the spectroscopic properties of the molecule, which can then be compared with the experimental data for further confirmation of the structure. nih.govresearchgate.net
Reactivity and Derivatization Chemistry of 5 Bromo 4 Hydroxypicolinaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical modifications, including nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Additions and Condensation Reactions (e.g., Imine and Oxime Formation)
The aldehyde functionality of 5-Bromo-4-hydroxypicolinaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For instance, the reaction with various substituted anilines in an appropriate solvent like ethanol (B145695) can lead to the formation of the corresponding N-substituted imines. researchgate.netderpharmachemica.com These reactions are often catalyzed by a small amount of acid.
Similarly, condensation with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime. The formation of these derivatives is a common strategy for the characterization and further functionalization of aldehydes.
Table 1: Examples of Condensation Reactions with this compound
| Reactant | Product Type | General Reaction Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethanol, reflux |
| Hydroxylamine (NH₂OH) | Oxime | Ethanol/Water, mild heating |
| Hydrazine (N₂H₄) | Hydrazone | Ethanol, mild heating |
This table presents expected reactions based on the known reactivity of aldehydes.
The synthesis of Schiff bases from substituted salicylaldehydes, such as 5-bromosalicylaldehyde, is a well-established process. nih.govmdpi.com The resulting imines, particularly those derived from aromatic amines, often exhibit interesting photophysical and coordination properties.
Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-Bromo-4-hydroxypicolinic acid. This transformation can be achieved using a variety of oxidizing agents. Mild oxidizing agents are generally preferred to avoid unwanted side reactions on the electron-rich pyridine (B92270) ring.
Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄) under controlled conditions, and bromine water (Br₂/H₂O). stackexchange.comchemguide.co.uk The choice of oxidant and reaction conditions is crucial to ensure the selective oxidation of the aldehyde without affecting the hydroxyl or bromo substituents. For instance, oxidation with pyridine N-oxide in the presence of silver oxide has been shown to be effective for converting benzylic and allylic halides to aldehydes and ketones under mild conditions, and similar methodologies could potentially be adapted. nih.gov Catalytic oxidation using hydrogen peroxide with various catalysts is also a green and efficient method for the oxidation of alcohols and could be applicable here. mdpi.com
Table 2: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Product | General Conditions |
| Potassium Permanganate (KMnO₄) | 5-Bromo-4-hydroxypicolinic acid | Aqueous, controlled pH and temperature |
| Bromine Water (Br₂/H₂O) | 5-Bromo-4-hydroxypicolinic acid | Aqueous solution |
| Silver(I) Oxide (Ag₂O) | 5-Bromo-4-hydroxypicolinic acid | In the presence of a suitable co-oxidant |
This table illustrates the expected outcome of oxidation reactions based on general chemical principles.
Reduction Reactions to Alcohol Derivatives
The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-Bromo-4-hydroxypyridin-2-yl)methanol. This reduction is commonly accomplished using hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. nih.govrsc.org The use of NaBH₄ is advantageous as it generally does not reduce other functional groups like the pyridine ring or the bromo substituent under standard conditions.
Table 3: Reduction of this compound
| Reducing Agent | Product | Typical Solvent |
| Sodium Borohydride (NaBH₄) | (5-Bromo-4-hydroxypyridin-2-yl)methanol | Methanol or Ethanol |
| Lithium Aluminium Hydride (LiAlH₄) | (5-Bromo-4-hydroxypyridin-2-yl)methanol | Anhydrous ether or THF |
This table shows the expected products from the reduction of the aldehyde group.
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group on the pyridine ring is another key site for chemical modification, allowing for the synthesis of a variety of ether and ester derivatives.
O-Alkylation Reactions on the Pyridine Ring
The hydroxyl group of this compound can be alkylated to form the corresponding ether. This O-alkylation is typically achieved by reacting the hydroxypyridine with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis.
Studies on the alkylation of hydroxypyridines have shown that the choice of base and reaction conditions can influence the selectivity between N-alkylation and O-alkylation. acs.org For 4-hydroxypyridines, O-alkylation is generally favored. The use of bases such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile (B52724) is common.
Table 4: Representative O-Alkylation of this compound
| Alkylating Agent | Base | Product |
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 5-Bromo-4-methoxypicolinaldehyde |
| Benzyl Bromide (BnBr) | Cesium Carbonate (Cs₂CO₃) | 5-Bromo-4-(benzyloxy)picolinaldehyde |
| Ethyl Bromoacetate | Sodium Hydride (NaH) | Ethyl 2-((5-bromo-2-formylpyridin-4-yl)oxy)acetate |
This table provides examples of expected O-alkylation products based on the reactivity of similar hydroxypyridines.
O-Acylation and Etherification Studies
The hydroxyl group can also undergo O-acylation to form ester derivatives. This is typically carried out by reacting the hydroxypyridine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a base. Pyridine itself can often serve as both the solvent and the base for this transformation.
Esterification of 4-hydroxypyridine (B47283) can be challenging due to the tautomeric equilibrium with its pyridone form. chemicalforums.com However, under appropriate conditions, O-acylation can be achieved. For example, reaction with acetic anhydride in the presence of a catalytic amount of a strong acid or a base like triethylamine (B128534) can yield 5-Bromo-2-formylpyridin-4-yl acetate (B1210297).
Further etherification reactions, beyond simple alkylation, can also be envisioned. For instance, copper-catalyzed O-arylation of hydroxypyridines with aryl halides has been reported, opening a pathway to diaryl ether derivatives. acs.orgnih.gov
Table 5: Illustrative O-Acylation and Further Etherification Reactions
| Reagent | Reaction Type | Product |
| Acetic Anhydride | O-Acylation | 5-Bromo-2-formylpyridin-4-yl acetate |
| Benzoyl Chloride | O-Acylation | 5-Bromo-2-formylpyridin-4-yl benzoate |
| Phenylboronic Acid (with Cu catalyst) | O-Arylation | 5-Bromo-4-phenoxypicolinaldehyde |
This table showcases potential O-acylation and O-arylation products based on established synthetic methodologies.
Reactivity of the Bromo Substituent
The bromine atom at the 5-position of this compound is a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution pathways. The electronic nature of the pyridine ring, influenced by the hydroxyl and aldehyde groups, plays a crucial role in the reactivity of the C-Br bond.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromo substituent at the C-5 position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for creating biaryl structures. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, a Suzuki coupling would involve the reaction of the bromo-aldehyde with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reactivity in Suzuki couplings generally follows the order I > OTf > Br > Cl for the halide or pseudohalide partner. wikipedia.org
While specific studies on this compound are not prevalent in the cited literature, extensive research on other bromopyridine derivatives provides a strong basis for predicting its reactivity. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.com Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been effectively arylated via Suzuki coupling using Pd(PPh₃)₄ and K₃PO₄. mdpi.com These examples suggest that the bromo group on the pyridine ring of this compound would readily participate in Suzuki couplings. The reaction would likely require a palladium(0) catalyst, a base, and an appropriate solvent mixture. fishersci.co.uk
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatic Compounds
| Bromo-Aromatic Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |
| Aryl Bromides | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | High | organic-chemistry.org |
This table presents data for analogous compounds to illustrate typical reaction conditions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction offers a method to introduce alkenyl substituents at the 5-position of the pyridine ring. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org
The reactivity of aryl halides in the Heck reaction is influenced by electronic and steric factors. For this compound, the electron-withdrawing nature of the aldehyde and the pyridine nitrogen would likely enhance the rate of oxidative addition to the palladium catalyst. Studies on bromochromones with adjacent protected hydroxyl groups have shown that they can be successfully coupled with various terminal olefins under phosphine-free palladium catalysis. researchgate.net This suggests that the hydroxyl group in the target molecule, if protected, would be compatible with Heck reaction conditions.
Table 2: Illustrative Conditions for Heck Reaction of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Yield | Reference |
| 8-Bromo-7-(benzyloxy)chromone | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | High | researchgate.net |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂/Carbene Ligand | K₂CO₃ | H₂O/DMF | High | nih.gov |
| Aryl Bromides | Activated Alkenes | Pd(OAc)₂ | Et₃N | Acetonitrile | Good to Excellent | sioc-journal.cn |
This table presents data for analogous compounds to illustrate typical reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl moiety at the 5-position of this compound, leading to the formation of highly valuable conjugated systems. The reaction is generally carried out under mild conditions, often at room temperature. libretexts.orgwikipedia.org
The Sonogashira coupling has been successfully applied to a wide range of bromo-substituted heterocycles. For example, the coupling of bromoindoles and bromotryptophans with terminal alkynes has been reported, highlighting the applicability of this reaction to complex, functionalized molecules. researchgate.net While the presence of copper can sometimes lead to undesired alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed to circumvent this issue. wikipedia.org
Table 3: Exemplary Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
| 5-Bromoindole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good | researchgate.net |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₂NH | Benzene | High | wikipedia.org |
| o-Iodophenol | Phenylacetylene | FeCl₃ / 1,10-phenanthroline | Cs₂CO₃ | Toluene | Good | nih.gov |
This table presents data for analogous compounds to illustrate typical reaction conditions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) of the bromo substituent in this compound is another potential pathway for derivatization. In general, SNA reactions on pyridine rings are facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).
The reactivity of this compound towards nucleophilic substitution will be influenced by the interplay of its functional groups. The aldehyde group at the 2-position and the pyridine nitrogen atom are strongly electron-withdrawing, which should activate the ring for nucleophilic attack. Conversely, the hydroxyl group at the 4-position is electron-donating by resonance, which would tend to deactivate the ring towards nucleophilic attack. However, under basic conditions, the hydroxyl group will be deprotonated to form a phenoxide-like species, which is a much stronger electron-donating group and would likely direct the regioselectivity of any substitution.
Site-selective nucleophilic substitution has been demonstrated in related systems. For example, in pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes occurs selectively at the C-4 position under mild basic conditions. rsc.org This highlights the controlling influence that reaction conditions and the nature of the nucleophile have on the outcome of such reactions. For this compound, it is conceivable that under specific conditions, a strong nucleophile could displace the bromo group, although this may compete with other reactions involving the aldehyde or hydroxyl functionalities.
Electrophilic and Nucleophilic Reactions on the Pyridine Ring
The pyridine ring in this compound is a complex electronic system, and its reactivity towards electrophiles and nucleophiles is dictated by the combined electronic effects of the nitrogen heteroatom and the substituents.
Electrophilic Aromatic Substitution
Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quora.comyoutube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. When EAS does occur, it typically directs to the 3-position. quora.com
In this compound, the situation is more nuanced. The hydroxyl group at C-4 is a powerful activating group and is ortho-, para-directing. The aldehyde and bromo groups are deactivating and meta-directing. The interplay of these groups will determine the regioselectivity of any electrophilic attack. The strong activating effect of the hydroxyl group would likely direct incoming electrophiles to the positions ortho to it, which are the C-3 and C-5 positions. Since C-5 is already substituted with a bromine atom, electrophilic attack would be most favored at the C-3 position.
To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide. The N-oxide is more susceptible to electrophilic attack, and substitution often occurs at the 4-position. quimicaorganica.orgyoutube.com The N-oxide can then be reduced back to the pyridine.
Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In this compound, the presence of the electron-withdrawing aldehyde group at C-2 and the bromo group at C-5 would further activate the ring towards nucleophilic attack. While the bromo group itself can be a target for substitution (as discussed in section 3.3.2), nucleophiles could also potentially attack the ring carbons, leading to addition or substitution, especially at the positions activated by the electron-withdrawing groups. The exact nature of such reactions would be highly dependent on the nucleophile and the reaction conditions.
Structural Modifications and Analogue Synthesis of 5 Bromo 4 Hydroxypicolinaldehyde
Positional Isomers and Regioisomeric Analogs
The synthesis of positional isomers of 5-Bromo-4-hydroxypicolinaldehyde, where the bromo and hydroxyl groups are situated at different positions on the pyridine-2-carbaldehyde core, allows for the investigation of how substituent placement affects molecular properties.
5-Bromo-3-hydroxypicolinaldehyde
The synthesis of 5-Bromo-3-hydroxypicolinaldehyde can be envisioned through a multi-step pathway starting from more basic precursors. A plausible route involves the preparation of 3-Bromo-5-hydroxypyridine, which serves as a key intermediate. chemimpex.comguidechem.com This intermediate can be synthesized from 3-bromo-5-methoxypyridine (B189597) via demethylation using a strong acid like hydrobromic acid in acetic acid, or through other established routes starting from 3-Amino-5-bromopyridine. guidechem.comchemicalbook.com
Once 3-Bromo-5-hydroxypyridine is obtained, the introduction of the aldehyde group at the C-2 position is required. A regioselective ortho-formylation of the phenolic hydroxyl group can be achieved using methods like the Duff reaction or, more modernly, through magnesium chloride-mediated formylation with paraformaldehyde and a base like triethylamine (B128534). orgsyn.org This method is known for its high regioselectivity for the position ortho to the hydroxyl group. orgsyn.org
Table 1: Proposed Synthesis Scheme for 5-Bromo-3-hydroxypicolinaldehyde
| Step | Reaction | Key Reagents & Conditions | Starting Material | Product |
|---|---|---|---|---|
| 1 | Demethylation | 48% HBr, Acetic Acid, Reflux | 3-Bromo-5-methoxypyridine | 3-Bromo-5-hydroxypyridine |
6-Bromo-5-hydroxypicolinaldehyde
The synthesis of 6-Bromo-5-hydroxypicolinaldehyde presents a different regiochemical challenge. A potential synthetic strategy could involve the direct bromination of 5-hydroxypicolinaldehyde. nih.gov In electrophilic aromatic substitution reactions on pyridine (B92270) rings, the directing effects of existing substituents are paramount. The hydroxyl group at the C-5 position is an activating, ortho-, para-directing group. Therefore, bromination would be expected to occur at the C-6 (ortho) or C-4 (para) positions.
Given that the C-4 position is already substituted with the parent compound's hydroxyl group (in the context of this compound), for the synthesis of the 6-bromo isomer starting from 5-hydroxypicolinaldehyde, bromination at the C-6 position is plausible. Reagents such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent are standardly used for such transformations on activated heterocyclic rings. acgpubs.orgnih.gov The precise conditions would need to be optimized to favor monosubstitution at the desired position.
Halogen Exchange and Introduction of Other Halogen Atoms
The bromine atom at the C-5 position of the pyridine ring is susceptible to replacement by other halogens through metal-mediated halogen exchange (HALEX) reactions. frontiersin.org These transformations, such as the Finkelstein reaction, are valuable for introducing fluorine, chlorine, or iodine, thereby systematically altering the electronic and steric properties of the molecule. rsc.org
These reactions typically require a catalyst, often based on copper or palladium, to facilitate the exchange. frontiersin.orggoogle.com
Fluorination : The conversion of an aryl bromide to an aryl fluoride (B91410) can be achieved using fluoride sources like potassium fluoride (KF), rubidium fluoride, or cesium fluoride. The reaction often requires high temperatures and aprotic solvents, and the use of catalysts like crown ethers or metal complexes can improve reaction mildness and efficiency. google.com
Chlorination : Exchange of bromine for chlorine can be accomplished using sources like nickel(II) chloride in a solvent such as DMF at elevated temperatures.
Iodination : The aromatic Finkelstein reaction, converting an aryl bromide to an aryl iodide, is commonly catalyzed by copper(I) iodide in the presence of a ligand, such as a diamine, and a source of iodide like sodium iodide (NaI). rsc.org
Table 2: General Conditions for Halogen Exchange Reactions on Bromopyridines
| Target Halogen | Halide Source | Typical Catalyst System | Solvent | General Conditions |
|---|---|---|---|---|
| Fluorine (F) | KF, CsF | Phase-transfer catalyst (e.g., crown ether) | Aprotic (e.g., Sulfolane, Benzonitrile) | High Temperature |
| Chlorine (Cl) | NiCl₂ | None or Metal Complex | DMF | Elevated Temperature |
Alkyl and Aryl Substitutions on the Pyridine Ring
The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon bonds via cross-coupling reactions, allowing for the introduction of various alkyl and aryl substituents at the C-5 position.
5-Methylpicolinaldehyde
The synthesis of an alkyl-substituted analog like 5-Methylpicolinaldehyde would typically proceed via a cross-coupling reaction. However, a more common route involves the synthesis from an already methylated pyridine ring. For instance, 5-methyl-2-picoline can be oxidized to 5-Methylpicolinaldehyde. Alternatively, 2-hydroxymethyl-5-methylpyridine can be oxidized using reagents like manganese dioxide or dihydrogen peroxide in acetonitrile (B52724) to yield the desired aldehyde. chemimpex.com
5-(Pyrimidin-5-yl)picolinaldehyde
Introducing an aryl substituent, such as a pyrimidine (B1678525) ring, is effectively achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgnih.gov This reaction involves the coupling of an organoboron compound with an organohalide.
To synthesize 5-(Pyrimidin-5-yl)picolinaldehyde, two primary Suzuki coupling strategies are feasible:
Reaction of a boronic acid or ester derivative of the picolinaldehyde (e.g., 5-(dihydroxyboryl)picolinaldehyde) with 5-bromopyrimidine.
Reaction of this compound (or a protected version) with pyrimidine-5-boronic acid.
These reactions are catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃ or Na₂CO₃) and a suitable solvent system like dioxane/water. researchgate.net
Modifications of the Aldehyde Group to Other Functional Moieties
The aldehyde group is a rich site for chemical transformations, allowing for its conversion into a wide array of other functional groups.
5-Bromo-4-hydroxypicolinonitrile
The conversion of the aldehyde group in this compound to a nitrile (cyanide) group results in 5-Bromo-4-hydroxypicolinonitrile. A standard, two-step laboratory method for this transformation involves the initial formation of an aldoxime, followed by its dehydration.
Oxime Formation : The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base (like sodium acetate (B1210297) or pyridine) to form the corresponding picolinaldehyde oxime.
Dehydration : The resulting oxime is then treated with a dehydrating agent. A variety of reagents can effect this transformation, including acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide, to yield the nitrile.
Thiosemicarbazone Derivatives
Thiosemicarbazones are readily synthesized from aldehydes via a condensation reaction with a thiosemicarbazide. chemicalbook.com To prepare the thiosemicarbazone derivative of this compound, the aldehyde is reacted with thiosemicarbazide, typically in a protic solvent like methanol (B129727) or ethanol (B145695). chemicalbook.comlibretexts.org The reaction is often catalyzed by a few drops of acid (e.g., HCl) and may proceed at room temperature or with gentle heating to drive the reaction to completion. google.com The resulting thiosemicarbazone often precipitates from the reaction mixture and can be purified by filtration and washing. chemicalbook.com This straightforward reaction provides a versatile method for modifying the aldehyde moiety.
Applications in Advanced Organic Synthesis and Materials Chemistry
5-Bromo-4-hydroxypicolinaldehyde as a Strategic Building Block for Heterocyclic Scaffolds
The structure of this compound is primed for the construction of diverse heterocyclic frameworks. The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, particularly amines and compounds with active methylene (B1212753) groups, to form imines (Schiff bases) or vinylogous systems, which can then undergo intramolecular cyclization. The adjacent hydroxyl group often plays a crucial role, acting as an internal nucleophile or directing group to facilitate these cyclization events, leading to the formation of fused ring systems.
Key reaction pathways include:
Condensation and Cyclization: Reaction with hydrazines can yield pyrazoles or pyridazines. Amidines or guanidines can be used to construct pyrimidine (B1678525) rings.
Multicomponent Reactions: Its functional groups allow it to participate in complex one-pot reactions, such as the Ugi or Passerini reactions, to rapidly build molecular complexity. evitachem.com
Synthesis of Fused Pyridines: The inherent pyridine (B92270) core can be further annulated. For instance, reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of fused naphthyridine-type structures, which are important motifs in medicinal chemistry. evitachem.com
The combination of these reactive sites allows chemists to design synthetic routes to a wide range of nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and materials research.
Utilization in the Construction of Complex Organic Molecules
In the field of total synthesis, building blocks that offer multiple, orthogonally reactive sites are highly prized. This compound fits this description perfectly, enabling its use in convergent synthetic strategies where different fragments of a complex molecule are prepared separately and then joined.
The aldehyde allows for C-C bond formation via aldol (B89426) reactions, Wittig reactions, or additions of organometallic reagents. The hydroxyl group can be protected and deprotected as needed or used to direct metallation. Crucially, the bromine atom serves as a handle for late-stage functionalization through powerful cross-coupling reactions. This strategic placement of functional groups allows for the stepwise and controlled assembly of intricate molecular architectures, such as those found in natural products and pharmacologically active compounds.
| Reaction Type | Reagent/Catalyst | Potential Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted hydroxypicolinaldehyde |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted hydroxypicolinaldehyde |
| Heck Coupling | Alkene, Pd catalyst | Alkenyl-substituted hydroxypicolinaldehyde |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted hydroxypicolinaldehyde |
This table illustrates potential cross-coupling reactions at the bromine position to build molecular complexity.
Role in Coordination Chemistry for Ligand Design and Metal Complex Synthesis
The molecular framework of this compound is an excellent starting point for designing novel ligands for metal coordination. The aldehyde can be easily converted into a Schiff base by condensation with a primary amine. The resulting imine, in conjunction with the adjacent phenolic hydroxyl group and the pyridine ring nitrogen, creates a tridentate (three-toothed) chelation site. This N,N,O-donor pocket can bind strongly to a variety of transition metal and lanthanide ions.
The specific amine used in the Schiff base formation can be readily varied, allowing for fine-tuning of the ligand's steric and electronic properties. This modularity enables the synthesis of tailored metal complexes with specific catalytic, magnetic, or photophysical properties. For example, complexes derived from the related compound 5-Bromosalicylaldehyde have been investigated for their catalytic and biological activities. evitachem.com The pyridine nitrogen in this compound adds another layer of coordination potential, potentially leading to the formation of multinuclear complexes or coordination polymers. evitachem.com
Engagement in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is a prime candidate for use as a building block, or "tecton," in this field. Its rigid pyridine core provides a well-defined shape, while the hydroxyl, aldehyde, and pyridine nitrogen groups offer multiple points for directional interactions like hydrogen bonding and metal coordination.
This compound is particularly well-suited for the construction of:
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed by linking metal ions or clusters with organic ligands. bldpharm.com The aldehyde group can be oxidized to a carboxylic acid, creating a 5-bromo-4-hydroxypicolinic acid. This molecule can then act as a linker, with the carboxylate and pyridine nitrogen coordinating to metal centers to form extended, porous networks. Such materials are under intense investigation for gas storage, separation, and catalysis. bldpharm.combldpharm.com Commercial suppliers often categorize this compound and its derivatives under "MOF Ligands".
Nanocages and Discrete Assemblies: Under carefully controlled conditions, reaction with specific metal ions that have defined coordination geometries (e.g., square planar Pd(II) or octahedral Fe(II)) can lead to the self-assembly of discrete, cage-like structures rather than extended frameworks.
Precursor for Advanced Synthetic Intermediates
Beyond its direct use, this compound is a valuable precursor for creating other advanced synthetic intermediates. The true synthetic power of the bromine atom lies in its ability to be replaced by a wide variety of other functional groups using transition-metal-catalyzed cross-coupling reactions.
Starting from this single compound, a chemist can access a library of derivatives:
Aryl or Heteroaryl Derivatives: Suzuki or Stille coupling can introduce new aromatic rings.
Alkynyl Derivatives: Sonogashira coupling can attach alkyne groups, which are themselves versatile functional handles for further reactions, such as "click" chemistry or cyclizations.
Amino Derivatives: Buchwald-Hartwig amination can install nitrogen-based groups.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental ¹H and ¹³C NMR data for 5-Bromo-4-hydroxypicolinaldehyde are not extensively documented in publicly available literature, a detailed analysis can be inferred from the spectra of closely related compounds and theoretical predictions.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The proton on the aldehyde group (CHO) would typically appear as a singlet in the downfield region, around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons on the pyridine (B92270) ring would likely appear as singlets, with their chemical shifts influenced by the positions of the bromo, hydroxyl, and aldehyde substituents. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the electron-withdrawing and electron-donating effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde H | 9.5 - 10.5 | s |
| Aromatic H | 7.0 - 8.5 | s |
| Aromatic H | 7.0 - 8.5 | s |
| Hydroxyl OH | Variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 190 - 200 |
| Aromatic C-Br | 110 - 125 |
| Aromatic C-OH | 150 - 165 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-CHO | 130 - 145 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the aldehyde group would likely appear as a strong, sharp peak around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region, around 500-700 cm⁻¹.
Raman spectroscopy, being complementary to IR spectroscopy, would also be valuable for analyzing the vibrational modes, particularly for the non-polar bonds and the aromatic ring system.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aldehyde (CHO) | C=O Stretch | 1680 - 1700 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 |
| Bromoalkane | C-Br Stretch | 500 - 700 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For this compound (C₆H₄BrNO₂), the molecular weight is approximately 201.0 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201 and 203 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | Description |
| [M]⁺ | 201 | Molecular Ion |
| [M+2]⁺ | 203 | Isotopic Peak for ⁸¹Br |
| [M-CHO]⁺ | 172 | Loss of aldehyde group |
| [M-OH]⁺ | 184 | Loss of hydroxyl group |
| [M-Br]⁺ | 122 | Loss of bromine atom |
X-ray Crystallography for Solid-State Structural Determination
While no specific X-ray crystal structure data for this compound is readily available in the surveyed literature, analysis of similar structures, such as derivatives of 5-bromo-2-hydroxybenzaldehyde, suggests that the pyridine ring would be essentially planar. The aldehyde group may be co-planar with the ring to maximize conjugation. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, would be expected to play a significant role in the crystal packing.
A search for crystallographic data on closely related compounds revealed information for a Schiff base derivative of 5-bromo-2-hydroxybenzaldehyde. nih.gov This study provides insights into the potential crystal packing and intermolecular interactions that could be present in the crystal lattice of this compound.
Theoretical and Computational Chemistry Investigations of 5 Bromo 4 Hydroxypicolinaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a compound like 5-Bromo-4-hydroxypicolinaldehyde, Density Functional Theory (DFT) would be the method of choice due to its balance of computational cost and accuracy in predicting molecular properties. researchgate.netnih.gov
A typical approach would involve using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net This level of theory has been shown to provide reliable results for a variety of organic molecules, including those similar to the target compound. researchgate.net These calculations can predict various properties, including optimized geometry, vibrational frequencies, electronic transitions, and parameters related to chemical reactivity. nih.gov
Geometric Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometric optimization. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.
In a related study on 5-Bromo-2-Hydroxybenzaldehyde (5-BSA), geometric optimization was performed using the B3LYP/6-311++G(d,p) level of theory. nih.gov The calculated bond lengths and angles were found to be in good agreement with experimental data, with a high correlation coefficient. nih.gov A similar procedure for this compound would yield its most stable conformation, which is essential for all subsequent computational analyses. The planarity of the pyridine (B92270) ring and the orientation of the aldehyde and hydroxyl groups would be of particular interest.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Natural Bond Orbital (NBO) Analysis)
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chemrxiv.org A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. chemrxiv.org
For the related isomer 5-BSA, the HOMO-LUMO energy gap has been calculated to understand its electronic transitions and reactivity. nih.gov A similar analysis for this compound would reveal its electronic characteristics.
Natural Bond Orbital (NBO) analysis is another crucial technique that provides insights into the bonding and electronic structure of a molecule. researchgate.net It examines charge transfer interactions between occupied and unoccupied orbitals, which can reveal information about hyperconjugation and the stability of the molecule. researchgate.net For this compound, NBO analysis would help in understanding the delocalization of electron density within the pyridine ring and the nature of the intramolecular hydrogen bonding, if present.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. nih.govchemrxiv.org The MEP surface is color-coded to represent the electrostatic potential, with red indicating electron-rich regions (nucleophilic sites) and blue indicating electron-poor regions (electrophilic sites). nih.govchemrxiv.org
For 5-Bromo-2-Hydroxybenzaldehyde, the MEP map shows a negative potential (red) around the oxygen atom of the aldehyde group, indicating its susceptibility to electrophilic attack. nih.gov A positive potential (blue) is typically found around the hydrogen atoms. nih.gov An MEP analysis of this compound would similarly identify the most likely sites for nucleophilic and electrophilic attack, providing valuable information about its chemical reactivity. The nitrogen atom in the pyridine ring and the bromine atom would also be areas of significant interest in the MEP map.
Computational Prediction of Spectroscopic Properties (e.g., IR and UV-Vis Spectra)
Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors. researchgate.net The predicted IR spectrum would show characteristic peaks for the stretching and bending vibrations of the various functional groups, such as the O-H, C=O, C-Br, and C-N bonds. In the study of 5-BSA, the calculated vibrational frequencies showed good agreement with the experimental FT-IR spectrum. nih.gov
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into its color and electronic properties. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. This provides a level of detail that is often difficult to obtain through experimental methods alone. For instance, computational studies have been used to investigate the reaction mechanisms of related heterocyclic compounds.
While no specific reaction mechanism studies for this compound are currently available, the established computational methodologies are poised to provide significant insights into its chemical behavior once such studies are undertaken.
Conclusion and Future Research Directions in 5 Bromo 4 Hydroxypicolinaldehyde Chemistry
Synthesis and Reactivity Summary
5-Bromo-4-hydroxypicolinaldehyde is primarily utilized as a key intermediate in organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals. myskinrecipes.com The reactivity of this compound is dictated by its three main functional groups: the aldehyde, the hydroxyl group, and the bromo substituent.
The aldehyde group at the C2 position is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily converted into alcohols, imines, oximes, hydrazones, and other derivatives, providing a gateway to a vast array of more complex molecules. It can also participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions.
The hydroxyl group at the C4 position imparts acidic properties to the molecule and can be deprotonated to form a phenoxide-like species. This functionality can be alkylated or acylated to produce ethers and esters, respectively. Furthermore, its presence influences the electronic properties of the pyridine (B92270) ring, affecting its reactivity.
The bromine atom at the C5 position is a crucial handle for modern cross-coupling reactions. It can readily participate in palladium-catalyzed reactions like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents at this position. This capability is instrumental in building molecular complexity and generating diverse chemical libraries. myskinrecipes.com
While a definitive, high-yield synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be envisioned starting from a suitable pyridine derivative. A potential pathway could involve the bromination of a 4-hydroxypicolinic acid derivative, followed by the selective reduction of the carboxylic acid to the aldehyde. A multi-step synthesis starting from 2-amino-5-bromo-4-methylpyridine (B189383) involving oxidation, esterification, reduction, and diazotization hydrolysis has been patented for the synthesis of a structurally related compound, 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, suggesting potential synthetic strategies. google.com
Table 1: Key Reactions and Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group/Structure |
| Aldehyde | Nucleophilic Addition (Reduction) | NaBH₄, LiAlH₄ | Primary Alcohol |
| Aldehyde | Condensation | H₂N-R, H₂N-OH, H₂N-NHR | Imine, Oxime, Hydrazone |
| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |
| Hydroxyl | Alkylation/Etherification | R-X, K₂CO₃ | Ether |
| Hydroxyl | Acylation/Esterification | R-COCl, Pyridine | Ester |
| Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridine |
| Bromine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridine |
| Bromine | Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted pyridine |
Opportunities for Novel Synthetic Methodologies
Current synthetic strategies for substituted pyridines can be lengthy and sometimes lack efficiency. The development of novel synthetic methodologies for this compound and its analogs could significantly accelerate research in this area.
Future efforts could focus on:
C-H Functionalization: Direct and selective C-H functionalization of simpler pyridine precursors could offer a more atom-economical and step-efficient route to this and other polysubstituted pyridines.
Flow Chemistry: The use of continuous flow reactors could enable safer and more scalable synthesis, particularly for reactions involving hazardous reagents or intermediates. This could also allow for precise control over reaction parameters, potentially improving yields and purity.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This technology could be applied to develop novel synthetic routes to this compound or its derivatives.
Biocatalysis: The use of enzymes to perform selective transformations on the pyridine ring could offer an environmentally friendly and highly selective alternative to traditional chemical methods.
Potential for Developing New Chemical Entities and Ligands
The structural motifs present in this compound make it an attractive scaffold for the development of new chemical entities (NCEs) and ligands with potential applications in medicine and materials science. The ability to functionalize the aldehyde, hydroxyl, and bromo positions allows for three-dimensional exploration of chemical space.
Medicinal Chemistry: Derivatives of this compound could be explored as potential therapeutic agents. For instance, related bromo-hydroxy-benzaldehyde compounds have been investigated for their biological activities, suggesting that derivatives of this compound could also exhibit interesting pharmacological properties. nih.gov The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this molecule could lead to novel interactions with biological targets. Research could focus on synthesizing libraries of derivatives and screening them for activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Ligand Design: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions. This makes this compound and its derivatives promising candidates for the development of novel ligands for catalysis, sensing, and materials science. The electronic properties of the ligand, and thus the properties of the resulting metal complex, can be fine-tuned by modifying the substituents at the aldehyde and bromo positions.
Advanced Theoretical Studies and Predictive Modeling
To date, there is a lack of specific theoretical studies on this compound. Computational chemistry could provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. mdpi.comdntb.gov.ua This information can help in predicting its reactivity towards electrophiles and nucleophiles. For instance, the aryne distortion model could be used to predict the regioselectivity of reactions involving the pyridine ring. nih.gov
Predictive Modeling of Reactivity: Machine learning and other predictive modeling techniques could be used to forecast the outcomes of reactions involving this compound. chemrxiv.org By training models on existing reaction data for similar substituted pyridines, it may be possible to predict the optimal conditions for a desired transformation or to identify potential side products.
In Silico Screening: Computational methods can be used to screen virtual libraries of derivatives of this compound for potential biological activity or for their ability to act as ligands. This can help to prioritize synthetic targets and accelerate the discovery of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
